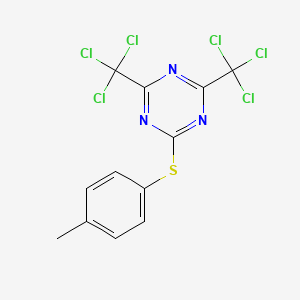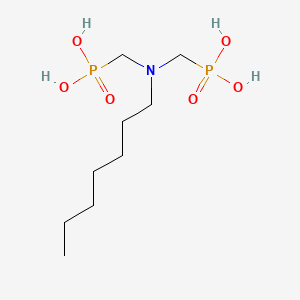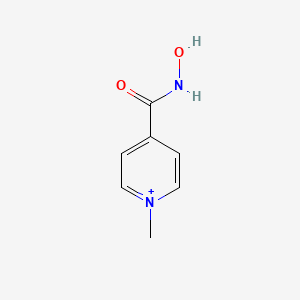
4-(Hydroxycarbamoyl)-1-methylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxycarbamoyl)-1-methylpyridinium is a chemical compound that belongs to the class of pyridinium derivatives. This compound is characterized by the presence of a hydroxycarbamoyl group attached to the fourth position of the pyridinium ring and a methyl group at the first position. Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxycarbamoyl)-1-methylpyridinium can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with hydroxylamine to form 4-hydroxycarbamoylpyridine. This intermediate is then methylated using methyl iodide to yield this compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxycarbamoyl)-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamoyl group to an amine group.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where the hydroxycarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxycarbamoyl group may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4-(Hydroxycarbamoyl)-1-methylpyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Hydroxycarbamoyl)-1-methylpyridinium involves its interaction with specific molecular targets and pathways. The hydroxycarbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridinium ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
4-(Hydroxycarbamoyl)-1-methylpyridinium can be compared with other pyridinium derivatives, such as:
4-Hydroxy-1-methylpyridinium: Lacks the carbamoyl group, resulting in different chemical and biological properties.
1-Methyl-4-carbamoylpyridinium: Similar structure but without the hydroxy group, affecting its reactivity and applications.
4-(Hydroxycarbamoyl)pyridine: Lacks the methyl group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in the combination of the hydroxycarbamoyl and methyl groups, which confer specific chemical reactivity and biological activity that are distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H9N2O2+ |
|---|---|
Poids moléculaire |
153.16 g/mol |
Nom IUPAC |
N-hydroxy-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-2-6(3-5-9)7(10)8-11/h2-5H,1H3,(H-,8,10,11)/p+1 |
Clé InChI |
PELNDTHIZBDHNS-UHFFFAOYSA-O |
SMILES canonique |
C[N+]1=CC=C(C=C1)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




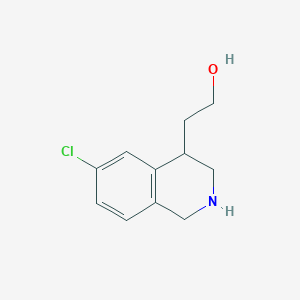
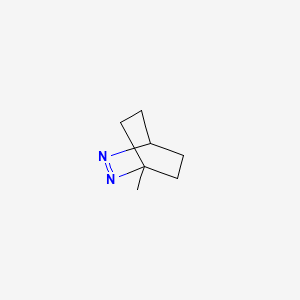

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
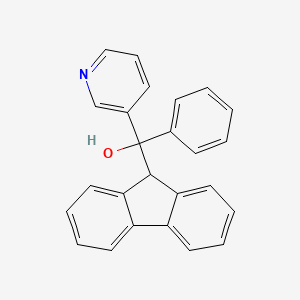
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
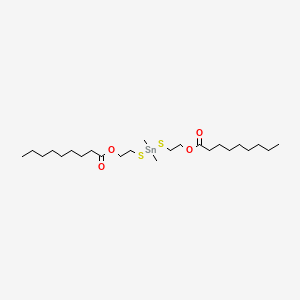

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
